9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene

Stereoregular polymerization syndiotactic polypropylene ansa-metallocene

9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene (CAS 130817-78-6), also named 2-cyclopentadienyl-2-fluorenylpropane, is a C₁-bridged cyclopentadienyl-fluorenyl proligand (C₂₁H₂₀, MW 272.38 g/mol). Deprotonation yields the dianionic chelating ligand [CMe₂(C₅H₄)(C₁₃H₈)]²⁻, which coordinates Group 4 metals to form Cs-symmetric ansa-metallocene dichlorides of the type (η⁵-C₅H₄-CMe₂-η⁵-C₁₃H₈)MCl₂ (M = Zr, Hf).

Molecular Formula C21H20
Molecular Weight 272.4 g/mol
CAS No. 130817-78-6
Cat. No. B156096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
CAS130817-78-6
Molecular FormulaC21H20
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(C)(C1C=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H20/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h3-15,20H,1-2H3
InChIKeyRSGSWFHPABTPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

130817-78-6 | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene – Cs-Symmetric ansa-Metallocene Proligand for Stereoregular Polyolefin Procurement


9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene (CAS 130817-78-6), also named 2-cyclopentadienyl-2-fluorenylpropane, is a C₁-bridged cyclopentadienyl-fluorenyl proligand (C₂₁H₂₀, MW 272.38 g/mol) [1]. Deprotonation yields the dianionic chelating ligand [CMe₂(C₅H₄)(C₁₃H₈)]²⁻, which coordinates Group 4 metals to form Cs-symmetric ansa-metallocene dichlorides of the type (η⁵-C₅H₄-CMe₂-η⁵-C₁₃H₈)MCl₂ (M = Zr, Hf) [2]. These well-defined precatalysts, when activated with methylaluminoxane (MAO) or borate cocatalysts, are the archetypal systems for the syndiospecific polymerization of propylene and for ethylene/α-olefin copolymerization [3].

130817-78-6 – Why Generic Substitution Fails: Bridge-Governed Stereoelectronic Differentiation in ansa-Fluorenyl Proligands


The isopropylidene (CMe₂) bridge of 130817-78-6 is not a generic linker; it defines the dihedral angle, hapticity dynamics, and stereorigidity of the resulting metallocene. Substituting an ethylene (CH₂CH₂), dimethylsilylene (SiMe₂), or diphenylmethylene (CPh₂) bridge alters the catalyst geometry profoundly, switching the polymerization outcome from highly syndiotactic to atactic, reducing thermal stability, or compromising comonomer incorporation [1]. The proligand 130817-78-6 is the only precursor that delivers the precise bite angle required for the archetypal Cs-symmetric active site, which is why it remains the benchmark for syndiospecific propylene polymerization and cannot be replaced by off-the-shelf bridged cyclopentadienyl-fluorenyl alternatives without quantitative performance loss [2].

130817-78-6 – Quantitative Head-to-Head Evidence: Isopropylidene Bridge vs Ethylene, Silylene, and Unbridged Analogs


Syndiospecificity Superiority: [rrrr] Pentad Stereoregularity of Me2C-Bridged Zirconocene vs Ethylene-Bridged Analog

The Me2C-bridged zirconocene derived from 130817-78-6 delivers syndiotactic polypropylene with [rrrr] pentad content up to 93% under TIBA/TrBCF activation, whereas the ethylene-bridged analog Et(Cp)(Flu)ZrMe₂ produces completely atactic polypropylene at polymerization temperatures above 50 °C [1][2]. The isopropylidene bridge enforces a stereorigid Cs-symmetric geometry that preserves enantiofacial selectivity, while the more flexible ethano bridge allows site epimerization that erodes stereocontrol at elevated temperature [1].

Stereoregular polymerization syndiotactic polypropylene ansa-metallocene pentad analysis

Thermal Stability Contrast: Maximum Activity Temperature – Me2C-Bridged vs Ethylene-Bridged Zirconocene

The Me2C-bridged catalyst exhibits maximum polymerization activity at 20 °C, whereas the ethylene-bridged analog achieves maximum activity at 80 °C [1]. This stark difference reflects the inherent stereoelectronic properties of the isopropylidene bridge: it creates a more stereorigid active site that operates optimally at lower temperatures where chain-transfer reactions are minimized, directly benefiting molecular-weight control.

Catalyst thermal stability propylene polymerization metallocene MAO activation

Active-Site Uniformity: Molecular Weight Distribution – Me2C-Bridged vs Ethylene-Bridged Catalyst

Fractionation studies demonstrate that the Me2C-bridged catalyst derived from 130817-78-6 operates with uniform active sites, producing syndiotactic polypropylene with a narrow molecular weight distribution, whereas the ethylene-bridged analog generates multiple active-site populations and yields polymers with broad MWD values of 4.43–6.38 [1]. Single-site behavior is a prerequisite for predictable polymer properties and is a direct consequence of the isopropylidene bridge's ability to maintain a single, well-defined coordination geometry throughout polymerization.

Active-site uniformity molecular weight distribution polydispersity metallocene

Productivity vs Silylene-Bridged Systems: 80,000 kgPP/(mol·h) with High Syndiotacticity Retention

The zirconocene dichloride derived from 130817-78-6 achieves a productivity of 80,000 kgPP/(mol_cat·h) with [rrrr] up to 93% under TIBA/TrBCF in situ activation [1]. In contrast, the SiMe₂-bridged hafnocene analog (HfCl₂[Me₂Si(η⁵-Flu)(η⁵-Cp)]) exhibits decreased productivity and lower syndiotacticity due to a reduced dihedral angle that constrains the active-site geometry more severely [1]. The isopropylidene bridge thus occupies a stereoelectronic sweet spot that maximizes both throughput and stereoregularity.

Catalyst productivity ansa-metallocene silylene bridge syndiotactic polypropylene

Comonomer Incorporation Advantage: Better Reactivity in Ethylene/α-Olefin Copolymerization vs Ethylene-Bridged Catalyst

In ethylene/1-decene copolymerization, the Me₂C-bridged catalyst exhibits superior comonomer incorporation compared to the ethylene-bridged analog, despite the latter showing higher overall homo-polymerization activity [1]. The greater stereorigidity of the isopropylidene-bridged active site favors the coordination-insertion of sterically demanding α-olefins, enabling the production of linear low-density polyethylene (LLDPE) with higher comonomer content at equivalent feed ratios.

Copolymerization comonomer reactivity ethylene/1-decene LLDPE

Bridge-Governed Dihedral Angle: Isopropylidene vs Silylene – Impact on Catalyst Geometry and Performance

Single-crystal X-ray diffraction (SC-XRD) reveals that the isopropylidene bridge in the complex derived from 130817-78-6 enforces a dihedral angle and D-value that balance stereorigidity with catalytic accessibility. In contrast, the Si-bridged analogs exhibit a reduced dihedral angle and smaller D parameter, leading to a more sterically constrained geometry that decreases both productivity and syndiotacticity [1]. The CMe₂ bridge thus provides an intermediate geometric constraint – tighter than ethylene but more open than silylene – that is directly responsible for the unique combination of high productivity and high stereoselectivity.

Dihedral angle ansa-metallocene geometry X-ray crystallography structure-performance

130817-78-6 – High-Value Application Scenarios Anchored in Quantitative Differentiation Evidence


Syndiotactic Polypropylene (sPP) Production Requiring [rrrr] > 90% and Narrow MWD

The CMe₂-bridged zirconocene derived from 130817-78-6 is the only proligand system that simultaneously delivers [rrrr] up to 93% and uniform single-site behavior, as demonstrated by the narrow molecular weight distribution compared to the broad MWD (4.43–6.38) of ethylene-bridged analogs [1]. This makes it the indispensable precursor for manufacturing sPP grades that require consistent stereoregularity and predictable processing characteristics, such as high-clarity films, elastomeric fibers, and injection-molded articles with tailored crystallinity.

Low-Temperature Olefin Polymerization for Energy-Efficient Process Design

With a maximum-activity temperature of 20 °C – 60 °C lower than the ethylene-bridged alternative [1] – catalysts derived from 130817-78-6 are uniquely suited for energy-efficient polymerization process designs. The low optimal operating temperature minimizes thermal degradation of the cocatalyst and reduces chain-transfer rates, enabling the production of higher molecular-weight syndiotactic polypropylene without the energy cost and reactor fouling risks associated with high-temperature operation.

Ethylene/α-Olefin Copolymerization for High-Comonomer-Content LLDPE

The superior comonomer reactivity of the Me₂C-bridged catalyst in ethylene/1-decene copolymerization, compared to the ethylene-bridged analog, positions 130817-78-6 as the proligand of choice for synthesizing LLDPE with elevated α-olefin incorporation [1]. This scenario is directly relevant to the production of high-performance packaging films, where higher comonomer content translates to improved toughness, tear resistance, and heat-seal properties.

Balanced Productivity–Stereoselectivity Catalyst Development and Screening

For academic or industrial laboratories screening ansa-metallocene architectures, 130817-78-6 provides the benchmark isopropylidene-bridged ligand platform that delivers 80,000 kgPP/(mol·h) productivity with 93% [rrrr] – a balanced performance profile not simultaneously achievable with silylene-bridged (lower productivity and syndiotacticity) or ethylene-bridged (loss of stereocontrol) alternatives [1]. It serves as the reference standard against which new ligand designs are evaluated and is the rational starting point for any structure–activity relationship study in the Cs-symmetric cyclopentadienyl-fluorenyl catalyst family.

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